Cas no 1519476-37-9 (4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol)

4-{1-(1,3-Thiazol-2-yl)ethylamino}pentan-1-ol is a synthetic organic compound featuring a thiazole ring and an amino-alcohol functional group. Its molecular structure combines a heterocyclic thiazole moiety with a flexible pentanol chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its reactivity, enabling applications in nucleophilic substitutions and condensation reactions. This compound is particularly valued for its potential as a building block in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in research and industrial settings.
4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol structure
1519476-37-9 structure
商品名:4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol
CAS番号:1519476-37-9
MF:C10H18N2OS
メガワット:214.327721118927
CID:5180705
PubChem ID:75356538

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-Pentanol, 4-[[1-(2-thiazolyl)ethyl]amino]-
    • 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol
    • インチ: 1S/C10H18N2OS/c1-8(4-3-6-13)12-9(2)10-11-5-7-14-10/h5,7-9,12-13H,3-4,6H2,1-2H3
    • InChIKey: LMXLDWUZFYPYQE-UHFFFAOYSA-N
    • ほほえんだ: C(O)CCC(NC(C1=NC=CS1)C)C

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-162976-0.1g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
0.1g
$968.0 2023-05-24
Enamine
EN300-162976-5.0g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
5g
$3189.0 2023-05-24
Enamine
EN300-162976-2.5g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
2.5g
$2155.0 2023-05-24
Enamine
EN300-162976-250mg
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
250mg
$774.0 2023-09-22
Enamine
EN300-162976-50mg
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
50mg
$707.0 2023-09-22
Enamine
EN300-162976-1000mg
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
1000mg
$842.0 2023-09-22
Enamine
EN300-162976-2500mg
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
2500mg
$1650.0 2023-09-22
Enamine
EN300-162976-10.0g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
10g
$4729.0 2023-05-24
Enamine
EN300-162976-0.05g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
0.05g
$924.0 2023-05-24
Enamine
EN300-162976-0.5g
4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
1519476-37-9
0.5g
$1056.0 2023-05-24

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 関連文献

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-olに関する追加情報

Introduction to 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol (CAS No. 1519476-37-9)

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activities. This compound, identified by the CAS number 1519476-37-9, has garnered attention due to its unique structural features and its implications in drug discovery and development. The presence of a thiazole moiety and an amine group in its structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation.

The molecular framework of 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol consists of a pentan-1-ol backbone substituted with a chain that terminates in an amine functional group. This amine group is further connected to a thiazole ring, which is known for its role in various pharmacological applications. The combination of these structural elements positions this compound as a promising scaffold for the development of novel therapeutic agents.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol may contribute to its potential efficacy in modulating biological pathways associated with these diseases. Furthermore, the compound's ability to interact with various target proteins and enzymes makes it an attractive candidate for structure-based drug design.

The synthesis of 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiazole ring into the pentan-1-ol backbone necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

The pharmacological properties of 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol have been explored in several preclinical studies. These studies have revealed potential interactions with enzymes and receptors involved in disease pathways. For instance, the compound has shown inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its interaction with other therapeutic targets suggests broader applications in treating various diseases.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. In vitro and in vivo studies are conducted to assess the compound's pharmacokinetic profile, toxicity, and therapeutic potential. The results from these studies provide critical insights into the compound's behavior within biological systems and help guide further optimization efforts.

The role of computational chemistry in drug discovery has become increasingly prominent. Molecular modeling techniques are used to predict the binding affinity of 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol to biological targets. These predictions help researchers design experiments more efficiently and prioritize compounds for further testing. By leveraging computational methods, scientists can accelerate the drug discovery process and identify promising candidates more rapidly.

The future prospects of 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol in pharmaceutical research are promising. Ongoing studies aim to optimize its chemical structure to enhance its biological activity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound towards clinical applications. Such collaborations can leverage expertise from multiple disciplines and resources from industry partners to drive innovation.

In conclusion, 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol (CAS No. 1519476-37-9) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique molecular features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications for thiazole derivatives, compounds like this one are likely to play a crucial role in the development of next-generation drugs.

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